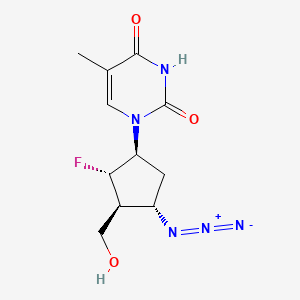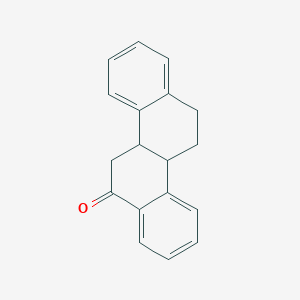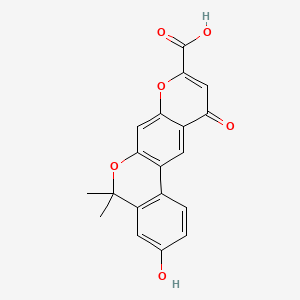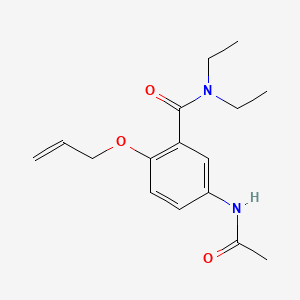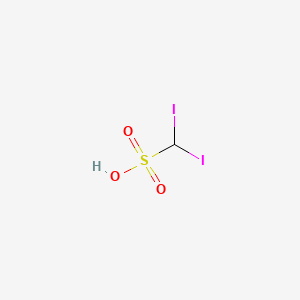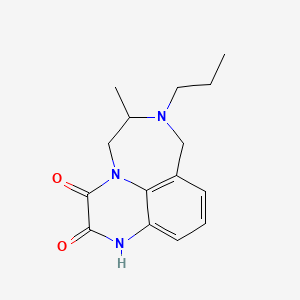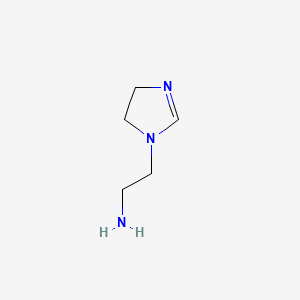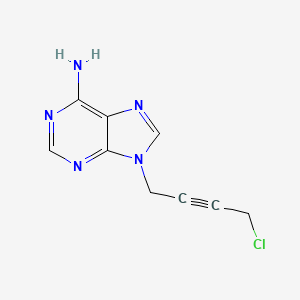![molecular formula C12H24O2S2Si B12800037 S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate CAS No. 18027-92-4](/img/structure/B12800037.png)
S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 403694: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological systems and its potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 403694 involves multiple steps, typically starting with the preparation of precursor compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: This step involves the reaction of basic organic molecules under controlled conditions to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the core structure of NSC 403694.
Functional Group Modifications: The final steps involve modifying functional groups to achieve the desired chemical structure of NSC 403694.
Industrial Production Methods: Industrial production of NSC 403694 often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 403694 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 403694 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
NSC 403694 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: NSC 403694 is being investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of NSC 403694 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the context of its use, but it often involves binding to enzymes or receptors, thereby altering their activity.
Vergleich Mit ähnlichen Verbindungen
NSC 403664: Known for its role in biological systems and potential therapeutic uses.
NSC 91566: Used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness: NSC 403694 is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in research and therapeutic applications where specificity is crucial.
Eigenschaften
CAS-Nummer |
18027-92-4 |
|---|---|
Molekularformel |
C12H24O2S2Si |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate |
InChI |
InChI=1S/C12H24O2S2Si/c1-11(13)15-7-5-9-17(3,4)10-6-8-16-12(2)14/h5-10H2,1-4H3 |
InChI-Schlüssel |
GZVZFFDYEUECJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCC[Si](C)(C)CCCSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


